molecular formula C6H6N4O2 B14245226 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 227611-58-7

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Katalognummer: B14245226
CAS-Nummer: 227611-58-7
Molekulargewicht: 166.14 g/mol
InChI-Schlüssel: XGAYGRNYRDIVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyrazole ring system . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced alcohol forms, and various substituted derivatives depending on the reagents and conditions used .

Wirkmechanismus

The mechanism of action of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-amino-1H-pyrazole-4-carboxylic acid
  • 7-amino-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Uniqueness

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its dual ring system, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

227611-58-7

Molekularformel

C6H6N4O2

Molekulargewicht

166.14 g/mol

IUPAC-Name

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12)

InChI-Schlüssel

XGAYGRNYRDIVTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=N1)C(=C(N2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.